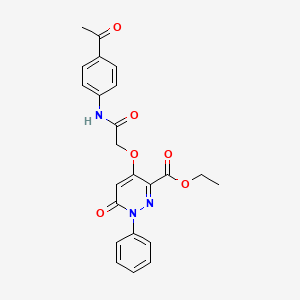

Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a dihydropyridazine derivative characterized by a central six-membered dihydropyridazine ring substituted with ethoxycarbonyl, oxo, phenyl, and a 4-acetylphenyl-linked carbamoyl moiety. The compound’s structure integrates an acetyl group at the para position of the phenylamino substituent, which confers distinct electronic and steric properties. Such derivatives are typically synthesized via multi-step protocols involving condensation, substitution, and esterification reactions, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name |

ethyl 4-[2-(4-acetylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O6/c1-3-31-23(30)22-19(13-21(29)26(25-22)18-7-5-4-6-8-18)32-14-20(28)24-17-11-9-16(10-12-17)15(2)27/h4-13H,3,14H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIJWPVCLFMKRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 469.88 g/mol. The structure features a pyridazine ring, an ethoxy group, and an acetylphenyl amino moiety, which contribute to its chemical reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. Research indicates that this compound may inhibit enzymes involved in inflammatory pathways, suggesting its potential use as an anti-inflammatory agent . Additionally, its structural features may allow it to function as a modulator of various biological processes.

1. Anti-inflammatory Activity

Studies have demonstrated that the compound exhibits significant anti-inflammatory properties. It appears to modulate the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. For instance, in vitro studies showed a marked decrease in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) upon treatment with this compound.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. Preliminary results indicate that it possesses activity against several bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways critical for bacterial survival .

3. Antitumor Activity

This compound has shown promise in cancer research as well. In vitro studies have reported cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation through the activation of caspase pathways.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of dihydropyridazine carboxylates, differing primarily in substituents on the phenyl rings and the dihydropyridazine core. Below is a structural and functional comparison with key analogs:

Table 1: Structural Comparison of Selected Dihydropyridazine Derivatives

Table 2: Hypothesized Property Differences Based on Substituents

Key Structural and Functional Insights

Electron Effects: The target compound’s 4-acetylphenyl group introduces electron-withdrawing character, which may stabilize the carbamate linkage and polarize adjacent carbonyl groups, enhancing interactions with nucleophilic residues in proteins .

Steric Considerations: Ortho-substituted analogs (e.g., ) exhibit steric hindrance, which may limit rotation around the phenyl-dihydropyridazine bond, favoring specific conformations .

Fluorinated analogs () may exhibit enhanced bioavailability due to fluorine’s resistance to oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.